molecular formula C11H15NOS B1438582 4-(Tert-butoxy)benzene-1-carbothioamide CAS No. 1039315-11-1

4-(Tert-butoxy)benzene-1-carbothioamide

Cat. No.: B1438582
CAS No.: 1039315-11-1
M. Wt: 209.31 g/mol
InChI Key: VAEZVEPJNVRCFQ-UHFFFAOYSA-N
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Description

4-(Tert-butoxy)benzene-1-carbothioamide is a chemical compound with the molecular formula C11H15NOS and a molecular weight of 209.31 g/mol . It is also known by its IUPAC name, 4-tert-butoxybenzenecarbothioamide . This compound is characterized by the presence of a tert-butoxy group attached to a benzene ring, which is further connected to a carbothioamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Tert-butoxy)benzene-1-carbothioamide typically involves the reaction of 4-tert-butoxybenzoyl chloride with ammonium thiocyanate in the presence of a base such as pyridine . The reaction is carried out under reflux conditions, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(Tert-butoxy)benzene-1-carbothioamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbothioamide group to an amine.

    Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzene derivatives depending on the substituent introduced.

Scientific Research Applications

4-(Tert-butoxy)benzene-1-carbothioamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Tert-butoxy)benzene-1-carbothioamide involves its interaction with molecular targets such as enzymes or receptors. The carbothioamide group can form hydrogen bonds or coordinate with metal ions, influencing the activity of the target molecule. The tert-butoxy group may enhance the compound’s lipophilicity, facilitating its passage through biological membranes .

Comparison with Similar Compounds

Similar Compounds

    4-(Tert-butyl)benzene-1-carbothioamide: Similar structure but with a tert-butyl group instead of tert-butoxy.

    4-(Methoxy)benzene-1-carbothioamide: Contains a methoxy group instead of tert-butoxy.

    4-(Ethoxy)benzene-1-carbothioamide: Contains an ethoxy group instead of tert-butoxy.

Uniqueness

4-(Tert-butoxy)benzene-1-carbothioamide is unique due to the presence of the tert-butoxy group, which imparts distinct steric and electronic properties. This makes it a valuable intermediate in organic synthesis and a useful tool in various scientific research applications .

Properties

IUPAC Name

4-[(2-methylpropan-2-yl)oxy]benzenecarbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NOS/c1-11(2,3)13-9-6-4-8(5-7-9)10(12)14/h4-7H,1-3H3,(H2,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAEZVEPJNVRCFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC1=CC=C(C=C1)C(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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